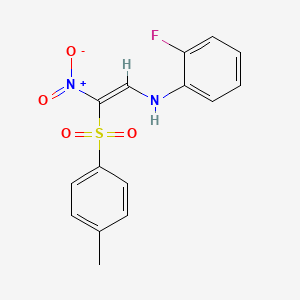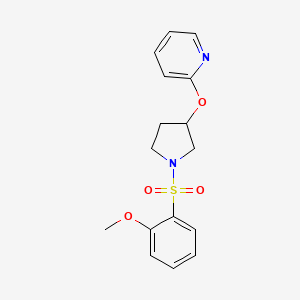
N-((1-isopropylpiperidin-4-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific physical and chemical properties for “N-((1-isopropylpiperidin-4-yl)methyl)pivalamide” are not available in the sources I found .Applications De Recherche Scientifique
DNA Binding and Gene Expression Regulation
Polyamides, such as those derived from N-methylpyrrole (Py) and N-methylimidazole (Im), have been extensively studied for their ability to recognize specific DNA sequences within the minor groove. Research has shown that these compounds can be modified to enhance their affinity for lengthened DNA sequences, thereby offering a means to regulate gene expression. For instance, double β-alanine substitutions in 12-ring PI polyamides have demonstrated high specificity and efficacy in binding target DNA sequences and suppressing gene expression in cells, suggesting potential applications in targeting specific genes for therapeutic purposes (Watanabe et al., 2015).
Drug Delivery Systems
The thermoresponsive nature of poly(N-isopropylacrylamide) (PNIPAM) has been exploited in drug delivery systems. Controlled polymerization techniques have enabled the synthesis of PNIPAM with specific properties that can respond to temperature changes, thereby releasing drugs in a controlled manner. This approach could be used to improve the efficacy and reduce the side effects of various drugs by ensuring that they are only released at the target site within the body (Convertine et al., 2004).
Catalysis and Synthesis
Copper-catalyzed hydroamination has been shown to be a highly regio- and enantioselective method for the synthesis of 1,2-diamine derivatives, starting from γ-substituted allylic pivalamides. This process allows for the efficient construction of chiral, differentially protected vicinal diamines under mild conditions, highlighting the role of pivalamide in facilitating chemical transformations with broad functional group tolerance (Ichikawa et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-((1-isopropylpiperidin-4-yl)methyl)pivalamide” could include further exploration of its synthesis, chemical reactions, and potential applications. Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new discoveries could have important implications .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-11(2)16-8-6-12(7-9-16)10-15-13(17)14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDIUSYCJUMBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)
![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)


![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)
![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)
![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)
